Cas no 83573-59-5 (Benzoic acid, 3-amino-4-chloro-, ethyl ester)

Benzoic acid, 3-amino-4-chloro-, ethyl ester is a synthetic organic compound with distinct advantages in pharmaceutical and research applications. It features a chlorinated aromatic ring, enhancing its reactivity and stability. The ethyl ester functional group contributes to improved solubility and stability, making it suitable for various reactions. Its unique chemical structure enables targeted modification in pharmaceutical synthesis, offering a valuable intermediate in drug development.
Benzoic acid, 3-amino-4-chloro-, ethyl ester structure
83573-59-5 structure
Product Name:Benzoic acid, 3-amino-4-chloro-, ethyl ester
CAS No:83573-59-5
MF:C9H10ClNO2
MW:199.634201526642
MDL:MFCD11174592
CID:1065643
PubChem ID:18950325
Update Time:2025-10-31

Benzoic acid, 3-amino-4-chloro-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 3-amino-4-chloro-, ethyl ester
    • ETHYL 3-AMINO-4-CHLOROBENZOATE
    • Z53836841
    • 3-amino-4-chloro-benzoic acid ethyl ester
    • 83573-59-5
    • EN300-6510853
    • Ethyl3-Amino-4-chlorobenzoate
    • PZWBBVLRCWNTDT-UHFFFAOYSA-N
    • AKOS008947764
    • SCHEMBL5076653
    • DB-114477
    • MFCD11174592
    • Benzoic acid, 3-amino-4-chloro-, ethyl ester
    • MDL: MFCD11174592
    • Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
    • InChI Key: PZWBBVLRCWNTDT-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=O)OCC)=CC=1N

Computed Properties

  • Exact Mass: 199.04
  • Monoisotopic Mass: 199.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 52.3A^2

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Benzoic acid, 3-amino-4-chloro-, ethyl ester Related Literature

Additional information on Benzoic acid, 3-amino-4-chloro-, ethyl ester

Benzoic acid, 3-amino-4-chloro-, ethyl ester (CAS No. 83573-59-5): A Comprehensive Overview

Benzoic acid, 3-amino-4-chloro-, ethyl ester, identified by its CAS number 83573-59-5, is a significant compound in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in drug development and synthetic chemistry. Its molecular structure incorporates both amino and chloro substituents, making it a versatile intermediate in various chemical transformations.

The synthesis of Benzoic acid, 3-amino-4-chloro-, ethyl ester involves meticulous planning and precise execution to ensure high yield and purity. The presence of the amino group at the third position and the chloro group at the fourth position introduces specific reactivity patterns that are exploited in subsequent synthetic steps. Researchers have leveraged these reactivity features to develop novel methodologies for constructing complex molecular architectures.

In recent years, Benzoic acid, 3-amino-4-chloro-, ethyl ester has been studied for its role in developing bioactive molecules. The compound’s ability to serve as a precursor for more complex structures has made it valuable in medicinal chemistry. For instance, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory properties. These studies have highlighted the importance of functional groups in determining the biological activity of a molecule.

The ethyl ester moiety in Benzoic acid, 3-amino-4-chloro-, ethyl ester contributes to its solubility and reactivity, making it an attractive candidate for further chemical modifications. Researchers have utilized this property to design molecules with enhanced pharmacokinetic profiles. Additionally, the compound’s stability under various conditions has been a key factor in its adoption as a building block in synthetic chemistry.

Advances in computational chemistry have further elucidated the potential of Benzoic acid, 3-amino-4-chloro-, ethyl ester. Molecular modeling studies have predicted new synthetic pathways and provided insights into its interactions with biological targets. These predictions have guided experimental efforts, leading to more efficient synthesis routes and improved yields. The integration of computational methods with traditional experimental approaches has been instrumental in uncovering the compound’s full potential.

The pharmaceutical industry has shown particular interest in Benzoic acid, 3-amino-4-chloro-, ethyl ester due to its structural versatility. Researchers are exploring its use in developing new therapeutic agents targeting various diseases. For example, modifications of this compound have yielded molecules with promising antiviral and anticancer activities. These findings underscore the importance of exploring structurally diverse compounds in drug discovery efforts.

Sustainability considerations have also influenced the research on Benzoic acid, 3-amino-4-chloro-, ethyl ester. Efforts are underway to develop greener synthetic methods that minimize waste and reduce environmental impact. These initiatives align with broader trends in the chemical industry towards more sustainable practices. The development of eco-friendly synthetic routes not only enhances efficiency but also contributes to the long-term viability of chemical processes.

The role of Benzoic acid, 3-amino-4-chloro-, ethyl ester as an intermediate in fine chemical synthesis cannot be overstated. Its utility spans across multiple industries, including pharmaceuticals, agrochemicals, and materials science. The ability to functionalize this compound at multiple sites allows for the creation of a wide array of derivatives with tailored properties. This flexibility makes it an indispensable tool in synthetic chemists’ arsenal.

In conclusion, Benzoic acid, 3-amino-4-chloro-, ethyl ester (CAS No. 83573-59-5) is a multifaceted compound with significant applications in pharmaceutical research and chemical synthesis. Its unique structural features and reactivity patterns make it a valuable intermediate for developing novel bioactive molecules. As research continues to evolve, the potential applications of this compound are likely to expand further, driving innovation across multiple scientific disciplines.

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